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molecular formula C15H13BrOS B8637740 Ethanone, 2-bromo-1-[4-(methylthio)phenyl]-2-phenyl- CAS No. 103089-98-1

Ethanone, 2-bromo-1-[4-(methylthio)phenyl]-2-phenyl-

Cat. No. B8637740
M. Wt: 321.2 g/mol
InChI Key: VEWKGZMQJDVPJS-UHFFFAOYSA-N
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Patent
US04576958

Procedure details

To a suspension of 30 g (0.12 mole) of 2-phenyl-1-(4-methylthiophenyl)ethanone in 45 ml of methylene chloride and 450 ml of ether was added dropwise a solution of 20.8 g (0.13 mole) of bromine in 65 ml of methylene chloride. The reaction mixture decolorized and became slightly exothermic. After stirring an additional 30 minutes, the reaction mixture was concentrated under vacuum. The crystalline product was collected by filtration and washed with hexane to give 36.3 g (91.5%) of 2-bromo-2-phenyl-1-(4-methylthiophenyl)ethanone as an off-white solid, m.p. 101°-103°.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
20.8 g
Type
reactant
Reaction Step Two
Quantity
65 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8]([C:10]2[CH:15]=[CH:14][C:13]([S:16][CH3:17])=[CH:12][CH:11]=2)=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:18]Br>C(Cl)Cl.CCOCC>[Br:18][CH:7]([C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)[C:8]([C:10]1[CH:11]=[CH:12][C:13]([S:16][CH3:17])=[CH:14][CH:15]=1)=[O:9]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)C1=CC=C(C=C1)SC
Name
Quantity
45 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
450 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
20.8 g
Type
reactant
Smiles
BrBr
Name
Quantity
65 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring an additional 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under vacuum
FILTRATION
Type
FILTRATION
Details
The crystalline product was collected by filtration
WASH
Type
WASH
Details
washed with hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC(C(=O)C1=CC=C(C=C1)SC)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 36.3 g
YIELD: PERCENTYIELD 91.5%
YIELD: CALCULATEDPERCENTYIELD 94.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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